molecular formula C11H8N4O3 B11053786 6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol

Cat. No.: B11053786
M. Wt: 244.21 g/mol
InChI Key: RCSFJBOXDLLPIB-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring, and a methoxyphenyl group attached to the oxadiazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol typically involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used solvents include ethanol and acetic acid, and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison: 6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as enzyme inhibition, compared to its analogs. The methoxy group also enhances the compound’s solubility in organic solvents, making it easier to handle in various chemical reactions .

Properties

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

6-(4-methoxyphenyl)-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C11H8N4O3/c1-17-7-4-2-6(3-5-7)8-11(16)13-10-9(12-8)14-18-15-10/h2-5H,1H3,(H,13,15,16)

InChI Key

RCSFJBOXDLLPIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NON=C3NC2=O

Origin of Product

United States

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